pKa Shift vs. Unsubstituted Imidazole Core
The 5-methyl and 2-pyridin-2-yl substitutions significantly alter the compound's acidity compared to the core imidazole-4-carboxylic acid scaffold. This modification can impact solubility, salt formation, and binding interactions .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 1.96 ± 0.37 (Predicted) |
| Comparator Or Baseline | 1H-imidazole-4-carboxylic acid: 2.69 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ -0.73 |
| Conditions | Predicted values from ChemicalBook and Chemhome123 databases. |
Why This Matters
A lower pKa indicates the target compound is a stronger acid, which can influence its ionization state at physiological pH and its potential for forming salts, directly impacting formulation strategies and bioavailability.
